

DS-1040 Tosylate: A Technical Guide to a Novel TAFIa Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

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Executive Summary

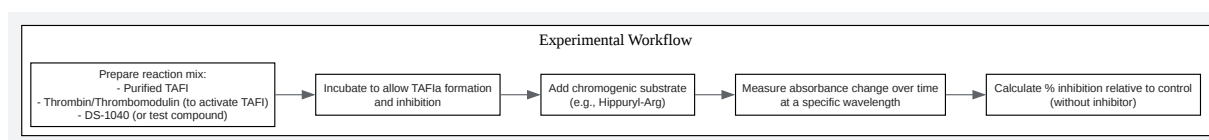
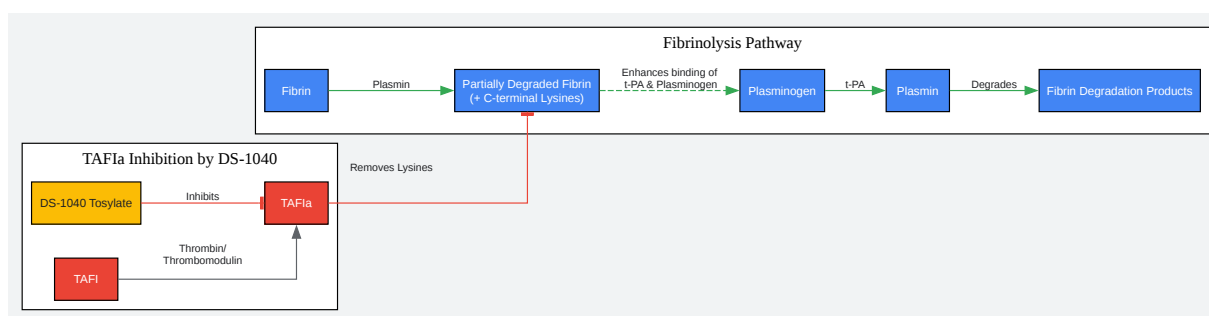
DS-1040 tosylate is a novel, orally bioavailable small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By selectively targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, representing a promising therapeutic strategy for thromboembolic diseases. Preclinical and early-phase clinical studies have demonstrated its potential to promote the breakdown of blood clots without significantly increasing the risk of bleeding, a common side effect of current thrombolytic therapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to **DS-1040 tosylate**.

Introduction to TAFIa and Its Role in Fibrinolysis

Thrombin-activatable fibrinolysis inhibitor (TAFI) is a key regulator of the fibrinolytic system. When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it attenuates the breakdown of fibrin clots. TAFIa exerts its antifibrinolytic effect by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. These residues are crucial for the binding of plasminogen and its activator, tissue plasminogen activator (t-PA), thereby accelerating the generation of plasmin, the primary enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively dampens the positive feedback loop of fibrinolysis, leading to a more stable clot.

DS-1040 Tosylate: Mechanism of Action

DS-1040 tosylate is a potent and selective competitive inhibitor of TAFIa. By binding to the active site of TAFIa, DS-1040 prevents it from cleaving the C-terminal lysine residues on the fibrin surface. This inhibition of TAFIa activity preserves the binding sites for plasminogen and t-PA, leading to enhanced plasmin generation and consequently, accelerated fibrin clot lysis. This targeted mechanism of action allows for the potentiation of the body's natural clot-dissolving process.



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- To cite this document: BenchChem. [DS-1040 Tosylate: A Technical Guide to a Novel TAFIa Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560596#ds-1040-tosylate-as-a-tafia-inhibitor\]](https://www.benchchem.com/product/b560596#ds-1040-tosylate-as-a-tafia-inhibitor)

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